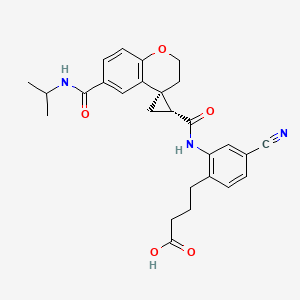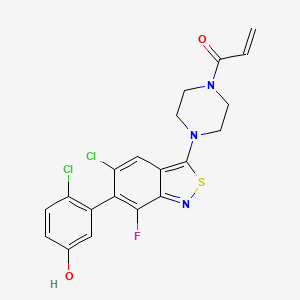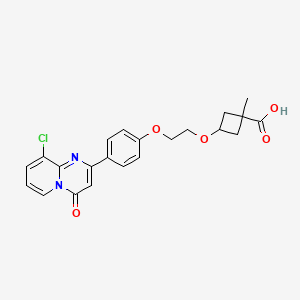
Hbv-IN-14
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hbv-IN-14 is a novel compound designed to inhibit the replication of the hepatitis B virus. This compound has shown promise in reducing hepatitis B surface antigen and hepatitis B virus DNA levels, making it a potential candidate for treating chronic hepatitis B infections .
Preparation Methods
The synthesis of Hbv-IN-14 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed. general methods for synthesizing similar antiviral compounds often involve multi-step organic synthesis, including nucleophilic substitution, oxidation, and reduction reactions .
Chemical Reactions Analysis
Hbv-IN-14 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. .
Scientific Research Applications
Hbv-IN-14 has several scientific research applications, including:
Chemistry: Used as a model compound to study the mechanisms of antiviral activity and to develop new synthetic methods.
Biology: Used to study the replication mechanisms of the hepatitis B virus and to develop new antiviral therapies.
Medicine: Potentially used as a therapeutic agent for treating chronic hepatitis B infections.
Industry: Used in the development of diagnostic kits and antiviral drugs .
Mechanism of Action
Hbv-IN-14 exerts its effects by inhibiting the replication of the hepatitis B virus. It targets the viral polymerase enzyme, which is essential for the replication of the viral genome. By inhibiting this enzyme, this compound prevents the synthesis of new viral DNA, thereby reducing the viral load in infected individuals .
Comparison with Similar Compounds
Hbv-IN-14 is unique compared to other similar compounds due to its specific mechanism of action and its ability to reduce both hepatitis B surface antigen and hepatitis B virus DNA levels. Similar compounds include:
Entecavir: A guanosine nucleoside analogue that inhibits the viral polymerase enzyme.
Lamivudine: A nucleoside reverse transcriptase inhibitor that also targets the viral polymerase enzyme.
Tenofovir: A nucleotide analogue that inhibits the viral polymerase enzyme .
This compound stands out due to its novel mechanism of action and its potential to achieve a functional cure for chronic hepatitis B infections.
Properties
Molecular Formula |
C22H21ClN2O5 |
|---|---|
Molecular Weight |
428.9 g/mol |
IUPAC Name |
3-[2-[4-(9-chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)phenoxy]ethoxy]-1-methylcyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C22H21ClN2O5/c1-22(21(27)28)12-16(13-22)30-10-9-29-15-6-4-14(5-7-15)18-11-19(26)25-8-2-3-17(23)20(25)24-18/h2-8,11,16H,9-10,12-13H2,1H3,(H,27,28) |
InChI Key |
PPNNMEWMZNATRX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C1)OCCOC2=CC=C(C=C2)C3=CC(=O)N4C=CC=C(C4=N3)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4S)-N-(3H-indazol-4-yl)-3-[1-(4-methoxyphenyl)cyclopentyl]carbonyl-1,1-bis(oxidanylidene)-1,3-thiazolidine-4-carboxamide](/img/structure/B15142737.png)


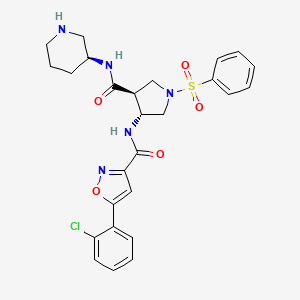

![(2R,3R,4aR,10bS)-2,3,7-trihydroxy-9-methoxy-4a-methyl-2,3,4,10b-tetrahydro-1H-benzo[c]chromen-6-one](/img/structure/B15142773.png)
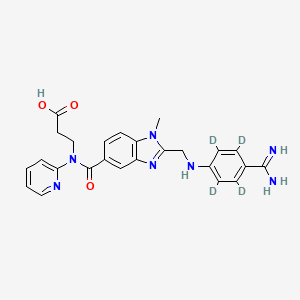
![(1S,2S,3R,4S,5S)-1-(hydroxymethyl)-5-[(6-{[2-nitro-4-(pyrimidin-2-yl)phenyl]amino}hexyl)amino]cyclohexane-1,2,3,4-tetrol](/img/structure/B15142786.png)

